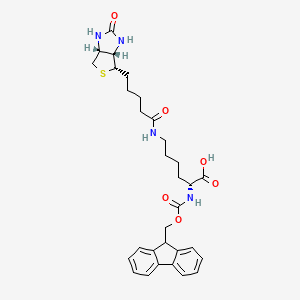

Fmoc-D-Lys(Biotin)-OH

Descripción general

Descripción

Fmoc-D-Lys(Biotin)-OH is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with D-lysine and biotin. This compound is widely used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group of lysine, allowing for selective deprotection and subsequent coupling reactions. Biotin, a vitamin, is often used as a tag for affinity purification and detection due to its strong binding affinity to streptavidin and avidin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Biotin)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-lysine is protected with the Fmoc group. This is usually achieved by reacting D-lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Coupling with Biotin: The biotin moiety is then coupled to the ε-amino group of the protected D-lysine. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods such as preparative HPLC are employed to obtain the final product in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Lys(Biotin)-OH can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).

Coupling Reactions: The free amino group can participate in peptide bond formation using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Biotinylation: The biotin moiety can be used for biotinylation reactions, allowing the compound to bind to streptavidin or avidin.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (20-30% by volume) for 1-5 minutes.

Coupling: HBTU or DIC in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products

Deprotected Lysine: Removal of the Fmoc group yields free D-lysine with a biotin tag.

Peptide Conjugates: Coupling reactions result in the formation of peptide conjugates with biotinylated D-lysine residues.

Aplicaciones Científicas De Investigación

Fmoc-D-Lys(Biotin)-OH has a wide range of applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of biotinylated peptides for various studies.

Affinity Purification: Biotinylated peptides can be used to purify proteins or other molecules through streptavidin or avidin affinity columns.

Detection and Imaging: Biotinylated peptides are used in various detection assays and imaging techniques due to the strong binding affinity of biotin to streptavidin and avidin.

Drug Delivery: Biotinylated peptides can be used in targeted drug delivery systems, where the biotin-streptavidin interaction is exploited for targeted delivery of therapeutic agents.

Mecanismo De Acción

The mechanism of action of Fmoc-D-Lys(Biotin)-OH primarily involves the biotin moiety. Biotin binds with high affinity to streptavidin and avidin, forming a strong non-covalent interaction. This interaction is utilized in various applications, such as affinity purification and detection assays. The Fmoc group serves as a protecting group during peptide synthesis, allowing for selective deprotection and coupling reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Lys(Biotin)-OH: Similar to Fmoc-D-Lys(Biotin)-OH but with the L-isomer of lysine.

Fmoc-Lys(Biotin)-OH: Lacks the stereochemistry specification (D or L) but serves a similar purpose in peptide synthesis.

Fmoc-D-Lys-OH: Lacks the biotin moiety but is used in peptide synthesis with the D-isomer of lysine.

Uniqueness

This compound is unique due to the combination of the Fmoc protecting group, D-lysine, and biotin. This combination allows for the synthesis of biotinylated peptides with specific stereochemistry, which can be crucial in certain biological and biochemical studies. The presence of the biotin moiety also enables strong binding interactions with streptavidin and avidin, making it highly useful in affinity purification and detection applications.

Actividad Biológica

Overview

Fmoc-D-Lys(Biotin)-OH is a biotinylated derivative of D-lysine that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has significant applications in biochemical research, including peptide synthesis, affinity purification, and targeted drug delivery.

Chemical Structure and Properties

- Chemical Formula : C₃₁H₃₈N₄O₆S

- CAS Number : 110990-09-5

- Molecular Weight : 594.79 g/mol

The structure of this compound consists of a D-lysine backbone with an Fmoc group attached to the amino group and a biotin moiety linked to the ε-amino group of lysine. The Fmoc group serves as a temporary protecting group during peptide synthesis, allowing for selective reactions.

This compound acts primarily through its role in peptide synthesis. The Fmoc group is removed under basic conditions, enabling the formation of peptide bonds. The biotin component facilitates the purification and detection of synthesized peptides due to its high affinity for streptavidin and avidin.

Peptide Synthesis

This compound is widely used as a building block in SPPS for synthesizing biotinylated peptides. These peptides can be employed in various biological assays to study protein interactions, signaling pathways, and cellular functions.

Affinity Purification

Biotinylated peptides synthesized using this compound can be purified using streptavidin or avidin affinity columns. This method exploits the strong binding affinity between biotin and streptavidin, allowing for effective isolation of target proteins from complex mixtures.

Cellular Effects

The peptides synthesized with this compound can modulate cellular activities, including:

- Cell Signaling : Biotinylated peptides can influence signaling pathways by acting as ligands for specific receptors.

- Gene Expression : They may also affect gene expression profiles by interacting with transcription factors.

- Metabolic Processes : The synthesized peptides can impact metabolic pathways by serving as substrates or inhibitors for various enzymes.

Case Studies

- Peptide Interaction Studies : A study demonstrated that biotinylated peptides synthesized using this compound effectively bound to streptavidin-coated surfaces, facilitating the study of protein-protein interactions in vitro.

- Targeted Drug Delivery : Research has shown that biotinylated drug carriers can enhance the delivery of therapeutic agents to specific tissues expressing streptavidin, improving treatment efficacy while reducing side effects.

Table of Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Building block for biotinylated peptides |

| Affinity Purification | Isolation of proteins using streptavidin/avidin columns |

| Detection and Imaging | Used in assays due to high binding affinity |

| Targeted Drug Delivery | Enhances delivery systems exploiting biotin-streptavidin interaction |

Propiedades

IUPAC Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-KAHNYGAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.